2-Cyclopenten-1-one, 4,5-dihydroxy-
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Overview
Description
2-Cyclopenten-1-one, 4,5-dihydroxy- is an organic compound with the molecular formula C5H6O3. It is a derivative of cyclopentenone, featuring hydroxyl groups at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-one, 4,5-dihydroxy- can be achieved through several methods. One notable method involves the enzymatic desymmetrization of meso-3,4,5-trans,trans-trihydroxycyclopentene derivatives. This process yields both enantiomerically pure forms of the compound . Another practical preparation method involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of tributylphosphine or dimethylphenylphosphine as catalysts .
Industrial Production Methods: Industrial production methods for 2-Cyclopenten-1-one, 4,5-dihydroxy- are not extensively documented. the enzymatic desymmetrization method mentioned above could be scaled up for industrial applications, given its efficiency and the high yield of enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopenten-1-one, 4,5-dihydroxy- undergoes various chemical reactions typical of α-β unsaturated ketones. These include nucleophilic conjugate addition, the Baylis-Hillman reaction, and the Michael reaction . Additionally, it functions as an excellent dienophile in the Diels-Alder reaction, reacting with a wide variety of dienes .
Common Reagents and Conditions: Common reagents used in these reactions include organocopper nucleophiles for conjugate addition, silyl enol ethers for the Michael reaction, and various dienes for the Diels-Alder reaction . The conditions for these reactions typically involve mild temperatures and the presence of suitable catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a Danishefsky-type diene yields a fused tricyclic system . Similarly, conjugate addition reactions with organocopper nucleophiles result in the formation of substituted cyclopentenone derivatives .
Scientific Research Applications
2-Cyclopenten-1-one, 4,5-dihydroxy- has several scientific research applications. It is used as a building block for drug synthesis due to its versatile reactivity and ability to form complex molecular structures . In medicinal chemistry, it has been investigated for its potential therapeutic effects, including anti-inflammatory and antirheumatic properties . Additionally, it serves as a key intermediate in the synthesis of natural products and other bioactive compounds .
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4,5-dihydroxy- involves its interaction with various molecular targets and pathways. As an α-β unsaturated ketone, it can undergo nucleophilic addition reactions, which may play a role in its biological activity . The presence of hydroxyl groups at the 4 and 5 positions also allows for hydrogen bonding interactions, which can influence its binding to biological targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cyclopenten-1-one, 4,5-dihydroxy- include other cyclopentenone derivatives such as 2-Cyclopenten-1-one, 4-hydroxy-2-cyclopentenone, and 4,4,5,5-tetramethyl-2,3-dihydroxy-2-cyclopenten-1-one .
Uniqueness: What sets 2-Cyclopenten-1-one, 4,5-dihydroxy- apart from these similar compounds is the presence of two hydroxyl groups at the 4 and 5 positions. This unique structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,5-dihydroxycyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-1-2-4(7)5(3)8/h1-3,5-6,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLRONOOCGTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436589 |
Source
|
Record name | 2-Cyclopenten-1-one, 4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204514-85-2 |
Source
|
Record name | 2-Cyclopenten-1-one, 4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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